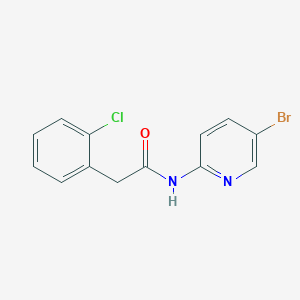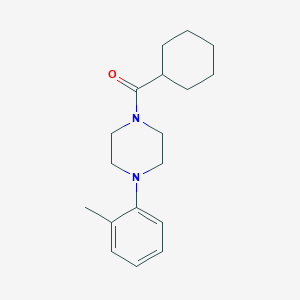![molecular formula C15H12BrClN2OS B4985376 6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B4985376.png)
6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a benzimidazole derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects have been extensively studied. In
Mécanisme D'action
The mechanism of action of 6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cellular processes such as DNA replication and repair. This inhibition leads to the activation of apoptotic pathways, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole has several biochemical and physiological effects. It has been found to induce DNA damage and inhibit cell proliferation in cancer cells. Additionally, it has been shown to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins. Other effects of this compound include its ability to inhibit the activity of certain enzymes and its potential as a fluorescent probe for detecting biomolecules.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potentially useful compound for studying the mechanism of cell death and developing new cancer treatments. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole. One area of focus could be on developing new cancer treatments based on the mechanism of action of this compound. Another area of research could be on identifying potential side effects and toxicity of this compound, which could help in developing safer and more effective treatments. Additionally, further studies could be conducted to explore the potential applications of this compound as a fluorescent probe for detecting biomolecules.
Méthodes De Synthèse
The synthesis of 6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole involves the reaction of 2-(4-chlorophenoxy)ethylthiol with 4,5-dibromo-1,2-phenylenediamine. The reaction is carried out in the presence of a catalyst such as copper (I) iodide and a solvent such as N,N-dimethylformamide. This method has been proven to be effective in producing high yields of 6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole.
Applications De Recherche Scientifique
6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole has been found to have potential applications in scientific research, particularly in the field of cancer treatment. Studies have shown that this compound has antitumor activity and can induce apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of cancer cells in vitro and in vivo. Other potential applications of this compound include its use as a fluorescent probe for detecting DNA, RNA, and proteins.
Propriétés
IUPAC Name |
6-bromo-2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2OS/c16-10-1-6-13-14(9-10)19-15(18-13)21-8-7-20-12-4-2-11(17)3-5-12/h1-6,9H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCURZNWDNPYFIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCSC2=NC3=C(N2)C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(6-Bromobenzimidazol-2-ylthio)ethoxy]-1-chlorobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4985302.png)

![N,N-diallyl-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4985318.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4985322.png)


![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4985343.png)

![4-benzyl-1-{3-[1-(3-furylmethyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B4985367.png)

![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-(1H-pyrazol-1-yl)-1-propanamine](/img/structure/B4985377.png)

![methyl 3-(3-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4985392.png)
![3-(2-methoxyethyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985400.png)